Allyl-(5,9-dihydro-6,8-dioxa-benzocyclohepten-7-ylmethyl)-amine
Overview
Description
Allyl-(5,9-dihydro-6,8-dioxa-benzocyclohepten-7-ylmethyl)-amine is an organic compound that features a unique structure combining an allyl group, a benzocycloheptene ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl-(5,9-dihydro-6,8-dioxa-benzocyclohepten-7-ylmethyl)-amine typically involves multiple steps:
Formation of the Benzocycloheptene Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Allyl Group: The allyl group can be introduced via allylation reactions using reagents such as allyl bromide.
Attachment of the Amine Group: The amine group can be introduced through amination reactions, often using amine precursors and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes or amines.
Scientific Research Applications
Chemistry
In chemistry, Allyl-(5,9-dihydro-6,8-dioxa-benzocyclohepten-7-ylmethyl)-amine can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. It could serve as a probe or a ligand in biochemical assays.
Medicine
In medicine, the compound might be investigated for its pharmacological properties. It could potentially act as a drug candidate for treating various diseases, depending on its biological activity.
Industry
In industrial applications, the compound could be used in the synthesis of materials, such as polymers or resins, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of Allyl-(5,9-dihydro-6,8-dioxa-benzocyclohepten-7-ylmethyl)-amine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Allylbenzene: Similar in having an allyl group attached to a benzene ring.
Cycloheptene: Shares the cycloheptene ring structure.
Benzylamine: Contains a benzene ring with an attached amine group.
Uniqueness
Allyl-(5,9-dihydro-6,8-dioxa-benzocyclohepten-7-ylmethyl)-amine is unique due to the combination of its structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)prop-2-en-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-7-14-8-13-15-9-11-5-3-4-6-12(11)10-16-13/h2-6,13-14H,1,7-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSHGYVZTQTQMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1OCC2=CC=CC=C2CO1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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